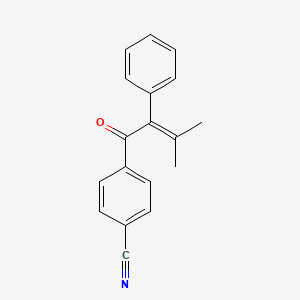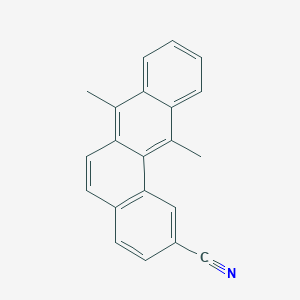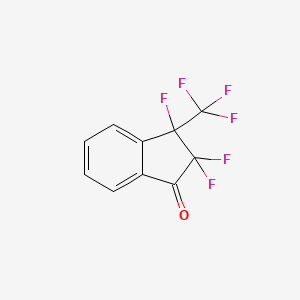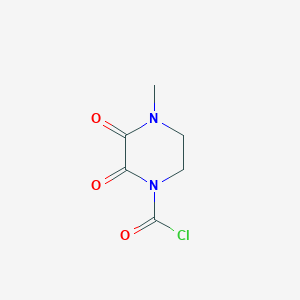![molecular formula C19H40O4Si B14605484 Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane CAS No. 61094-93-7](/img/structure/B14605484.png)
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is a complex organosilicon compound It is characterized by the presence of an oxirane (epoxide) ring, methoxy groups, and a silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane typically involves multiple steps. One common method includes the reaction of dibutylmethylchlorosilane with a suitable epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high efficiency and purity in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its reactive functional groups
Mécanisme D'action
The mechanism of action of Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane involves its ability to undergo various chemical transformations. The oxirane ring is particularly reactive, allowing the compound to participate in ring-opening reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolethane triglycidyl ether: Another compound with multiple oxirane rings, used in epoxy resin formulations.
3-Methoxy-2,2-dimethyloxirane: A simpler oxirane compound with similar reactivity.
Uniqueness
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is unique due to its combination of silane and oxirane functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
61094-93-7 |
|---|---|
Formule moléculaire |
C19H40O4Si |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
dibutyl-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]-methylsilane |
InChI |
InChI=1S/C19H40O4Si/c1-5-7-11-24(4,12-8-6-2)13-9-10-21-15-18(14-20-3)22-16-19-17-23-19/h18-19H,5-17H2,1-4H3 |
Clé InChI |
USQBZKVTMRNITF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(CCCC)CCCOCC(COC)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)


![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)



![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
